REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH3:11])=[C:6](Cl)[C:5]=1[OH:13])([O-])=O.ClC1C(C)=CC(O)=CC=1.[S:23](=O)(=[O:26])([OH:25])[OH:24]>>[S:23]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH3:11])=[CH:6][C:5]=1[OH:13])([OH:26])(=[O:25])=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is provided a process
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |